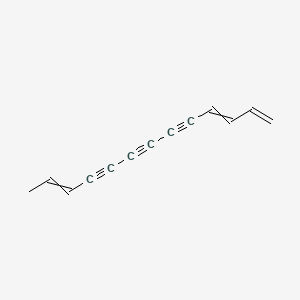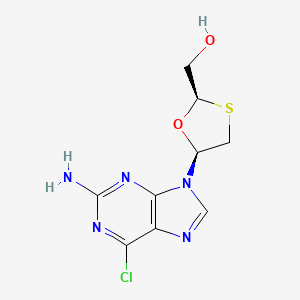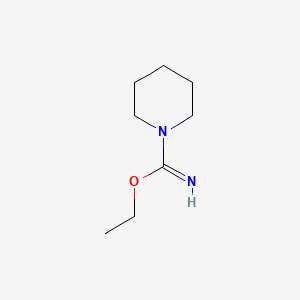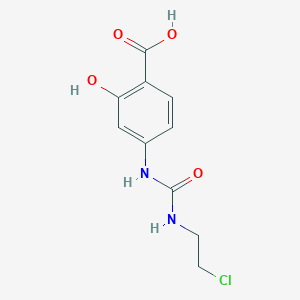
4-(2-Chloroethylcarbamoylamino)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroethylcarbamoylamino)-2-hydroxybenzoic acid: is a chemical compound with the molecular formula C9H10ClNO4. It is also known by its systematic name: 3,5-bis[(2-chloroethyl-nitroso-carbamoyl)amino]benzoic acid . This compound features a benzene ring substituted with a hydroxyl group and a carbamoyl group, along with two chloroethyl groups.
Métodos De Preparación
Synthetic Routes: The synthetic routes for this compound involve the introduction of chloroethyl and carbamoyl functionalities onto a benzoic acid scaffold. Specific methods include:
-
Nitrosochlorination: : The chloroethyl group can be introduced via nitrosochlorination of the corresponding benzoic acid derivative. This reaction involves the addition of chloroethylamine to the aromatic ring, followed by nitrosation to form the nitroso group.
-
Carbamoylation: : The carbamoyl group is typically introduced through carbamoylation reactions. For example, treatment of the chloroethyl-nitroso derivative with ammonia or an amine source leads to the formation of the carbamoyl group.
Industrial Production Methods: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency, yield, and safety.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The hydroxyl group can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the nitroso group can yield an amino group.
Substitution: The chloroethyl groups are susceptible to nucleophilic substitution reactions.
Hydrogenation Catalysts: For reduction of the nitroso group, hydrogenation catalysts (e.g., palladium on carbon) are employed.
Strong Bases: To facilitate substitution reactions, strong bases (e.g., sodium hydroxide) may be used.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicine: It might exhibit pharmacological properties due to its structural features. Further research is needed to explore its potential as a drug candidate.
Chemistry: As a synthetic intermediate, it can participate in the construction of more complex molecules.
Industry: Its use in the synthesis of specialty chemicals or materials could be explored.
Mecanismo De Acción
The specific mechanism of action for this compound remains an area of investigation. It may interact with cellular targets or pathways related to its functional groups.
Comparación Con Compuestos Similares
While I don’t have information on directly similar compounds, it’s essential to compare its structure, reactivity, and applications with related benzoic acid derivatives.
Propiedades
Número CAS |
90794-85-7 |
|---|---|
Fórmula molecular |
C10H11ClN2O4 |
Peso molecular |
258.66 g/mol |
Nombre IUPAC |
4-(2-chloroethylcarbamoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11ClN2O4/c11-3-4-12-10(17)13-6-1-2-7(9(15)16)8(14)5-6/h1-2,5,14H,3-4H2,(H,15,16)(H2,12,13,17) |
Clave InChI |
KQGONCSHKNKREE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)NCCCl)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


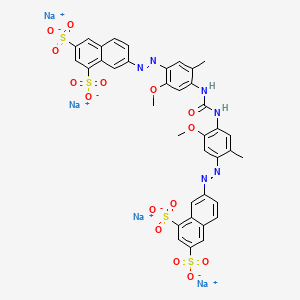

![n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B12789349.png)
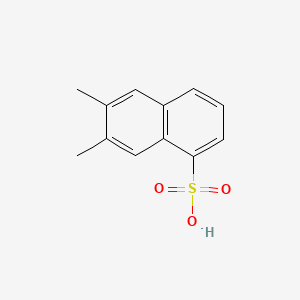
![1,3,5-Tris[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12789352.png)


